(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₁F₂NO·HCl. It is a derivative of indene, featuring a difluoromethoxy group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indene as the starting material.
Functionalization: The indene undergoes a series of reactions to introduce the difluoromethoxy group at the 6th position. This can be achieved through electrophilic aromatic substitution using difluoromethylating agents .
Reduction: The resulting compound is then reduced to form the dihydroindene structure.
Amination: Finally, the compound is subjected to amination to introduce the amine group at the 1st position, followed by acidification to form the hydrochloride salt.
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives .
Substitution: Substitution reactions can occur at the difluoromethoxy or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives based on the reagents used.
Scientific Research Applications
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of difluoromethoxy groups with biological targets.
Industry: It can be used in the production of materials and chemicals that require specific structural features.
Mechanism of Action
(1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride: can be compared with similar compounds such as (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride and 6-bromo-2,3-dihydro-1H-inden-1-amine . The key differences lie in the stereochemistry and the presence of different substituents, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
6-bromo-2,3-dihydro-1H-inden-1-amine
The uniqueness of (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific stereochemistry and the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1637453-73-6 |
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Molecular Formula |
C10H12ClF2NO |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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